Abametapir

Catalog No.
S516709
CAS No.
1762-34-1
M.F
C12H12N2
M. Wt
184.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Abametapir

CAS Number

1762-34-1

Product Name

Abametapir

IUPAC Name

5-methyl-2-(5-methyl-2-pyridinyl)pyridine

Molecular Formula

C12H12N2

Molecular Weight

184.24 g/mol

InChI

InChI=1S/C12H12N2/c1-9-3-5-11(13-7-9)12-6-4-10(2)8-14-12/h3-8H,1-2H3

InChI Key

PTRATZCAGVBFIQ-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

HA-44; HA44; HA 44; BRN 0123183; BRN-0123183; BRN0123183; Abametapir; Xeglyze; 6,6'-Bi-3-picoline

Canonical SMILES

CC1=CN=C(C=C1)C2=NC=C(C=C2)C

The exact mass of the compound Abametapir is 184.1 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Abametapir (CAS 1762-34-1), chemically known as 5,5'-dimethyl-2,2'-bipyridine, is a compound that serves both as a first-in-class metalloproteinase-inhibiting active pharmaceutical ingredient (API) and as a structurally critical bipyridine ligand in organometallic synthesis. In pharmaceutical procurement, it is prioritized for its potent chelating action against metalloproteinases crucial for ectoparasite egg development, distinguishing it from traditional neurotoxic agents [1]. In chemical manufacturing and materials science, its specific 5,5'-methyl substitution pattern provides distinct electronic properties, shifting redox potentials and altering regioselective reactivity compared to more common isomers like 4,4'-dimethyl-2,2'-bipyridine [2]. This dual identity makes it a high-value target for both advanced pediculicide formulation and the synthesis of specialized electrochromic or catalytic transition metal complexes.

Substituting Abametapir with traditional pediculicides (like permethrin or spinosad) or isomeric ligands (like 4,4'-dimethyl-2,2'-bipyridine) fundamentally compromises both end-product efficacy and chemical processability. In pharmaceutical applications, traditional neurotoxic APIs lack complete ovicidal activity and fail against resistant strains, necessitating multi-dose regimens and nit combing, whereas Abametapir's metalloproteinase inhibition enables a true single-application formulation [1]. In organometallic synthesis, substituting the 5,5'-isomer with the 4,4'-isomer drastically alters the electronic communication of the bipyridine ring; it shifts the first ligand-based reduction potential and changes the stability of reduced oxidation states, which is detrimental for applications requiring precise multicolor electrochromism or specific catalytic turnover frequencies [2].

Absolute Ovicidal Efficacy for Single-Dose Formulation

Abametapir demonstrates complete ovicidal activity by chelating heavy metal cations required for metalloproteinase function in louse ova. In ex vivo phase II and formulation studies, a 0.74% abametapir lotion achieved a 100% inhibition of egg hatching (0% hatch rate). In contrast, the vehicle control allowed a 64% hatch rate, and traditional neurotoxic comparators like permethrin typically require a second application 7-10 days later due to surviving ova. The absolute hatch rate reduction was 92.9% for abametapir-treated eggs [1].

Evidence DimensionEgg hatch inhibition (Ovicidal efficacy)
Target Compound Data100% inhibition (0% hatch rate) at 0.74% concentration
Comparator Or Baseline64% hatch rate for vehicle; multi-dose requirement for permethrin
Quantified Difference92.9% absolute reduction in hatch rate vs vehicle
ConditionsEx vivo human hair assay, 14-day incubation, single 10-minute application

Enables manufacturers to market a true single-use formulation, significantly improving patient compliance and reducing packaging volume compared to multi-dose permethrin kits.

Efficacy Retention Against Permethrin-Resistant Strains

The procurement of Abametapir is strongly justified in markets dominated by resistant ectoparasite strains. In vitro evaluations using laboratory-based SF-HL strains demonstrated that abametapir (0.74% in isopropanol) maintained 100% ovicidal activity against both DDT-resistant and permethrin-resistant head louse eggs across all stages of egg development (0-8 days old). Conversely, permethrin exhibits near-total efficacy failure against these specific knockdown-resistant (kdr) strains [1].

Evidence DimensionOvicidal activity against resistant strains
Target Compound Data100% ovicidal activity against DDT/permethrin-resistant SF-HL strains
Comparator Or BaselinePermethrin (efficacy failure / resistance)
Quantified DifferenceComplete circumvention of neurotoxic resistance mechanisms
ConditionsIn vitro assay on 0-8 day old resistant SF-HL eggs

Provides a critical API alternative for formulators targeting geographic regions where standard pyrethroid-based treatments have lost commercial and clinical viability.

Electrochemical Tuning of Ruthenium Complexes

When utilized as a chemical building block, the 5,5'-dimethyl substitution of Abametapir provides distinct electrochemical advantages over the 4,4'-dimethyl isomer. The position of the electron-donating methyl groups in the 5,5'-positions alters the Hammett σ constants and shifts the first ligand-based reduction potential of corresponding ruthenium(II) trisbipyridine complexes. This specific electronic tuning allows the complexes to access and stabilize up to six ligand-based reductions, a property utilized to generate vivid multicolor electrochromism that is not optimally achieved with 4,4'-substituted analogs [1].

Evidence DimensionLigand-based reduction potential and state stability
Target Compound Data5,5'-dimethyl-2,2'-bipyridine (enables up to 6 stable reductions in Ru complexes)
Comparator Or Baseline4,4'-dimethyl-2,2'-bipyridine (lacks equivalent multicolor electrochromic stability)
Quantified DifferenceDistinct positive shift in reduction potentials yielding stable multicolor electrochromism
ConditionsBulk electrolysis and cyclic voltammetry of Ru(II) trisbipyridine complexes

Dictates the selection of this specific isomer for buyers synthesizing advanced electrochromic display materials or precisely tuned redox catalysts.

Regioselective Deuteration and Synthesis Compatibility

Abametapir (5,5'-dimethyl-2,2'-bipyridine) exhibits highly efficient processability for isotopic labeling. Under microwave irradiation in D2O, it undergoes rapid, one-pot regioselective deuteration of its methyl moieties to form 5,5'-bis(methyl-d3)-2,2'-bipyridine within minutes. This contrasts sharply with older subcritical aqueous media methods that required 4-6 days at 200 °C to achieve deuteration in related bipyridines. The specific steric and electronic environment of the 5,5'-methyl groups ensures quantitative yield and high isotopic purity [1].

Evidence DimensionDeuteration reaction time and yield
Target Compound DataQuantitative yield within 15 minutes
Comparator Or Baseline4-6 days at 200 °C (traditional subcritical aqueous methods)
Quantified Difference>99% reduction in reaction time with high regioselectivity
ConditionsMicrowave irradiation in D2O/NaOD

Drastically reduces energy costs and time-in-plant for the commercial synthesis of deuterated internal standards and specialized supramolecular probes.

Single-Application Pediculicide Formulation

Leveraging its 100% ovicidal activity and metalloproteinase inhibition, Abametapir is the API of choice for premium, single-dose topical lotions targeting permethrin-resistant head lice markets, eliminating the need for multi-dose packaging [1].

Synthesis of Multicolor Electrochromic Devices

Due to its ability to stabilize multiple ligand-based reduction states when coordinated to transition metals, the 5,5'-dimethyl isomer is highly suited for manufacturing ruthenium-based electrochromic materials and smart windows, outperforming 4,4'-analogs [2].

Development of Isotopically Labeled Analytical Standards

The rapid, regioselective deuteration profile of the 5,5'-methyl groups makes this compound a highly processable precursor for creating stable, deuterated bipyridine ligands used in NMR studies and mass spectrometry internal standards[3].

Tunable Redox Catalysis

The specific electronic shift provided by the 5,5'-substitution makes this ligand advantageous compared to common unsubstituted bipyridines when fine-tuning the redox potential of organometallic catalysts for specialized cross-coupling or photoredox reactions [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.2

Hydrogen Bond Acceptor Count

2

Exact Mass

184.100048391 Da

Monoisotopic Mass

184.100048391 Da

Heavy Atom Count

14

Appearance

White to off-white solidw powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6UO390AMFB

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (88.37%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.67%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Abametapir is indicated, in the context of an overall lice management program, for the topical treatment of head lice infestation in patients 6 months of age and older.

Mechanism of Action

There are several metalloproteinases (enzymes requiring metal co-factors to function) involved in the process of louse egg hatching and survival. _In vitro_ studies have demonstrated that metal-chelating agents can inhibit the activity of these proteins, and may therefore be valuable pediculicidal agents. Abametapir is a metalloproteinase inhibitor that targets louse metalloproteinases which are critical to their development and hatching.

Pictograms

Irritant

Irritant

Other CAS

1762-34-1

Absorption Distribution and Excretion

In a pharmacokinetic trial with both adult and pediatric patients, the Cmax and AUC0-8h in the adult group were 41 ng/mL and 121 ng.h/mL and the Cmax and AUC0-8h in the pediatric group were 73 ng/mL and 264 ng.h/mL. In general, systemic exposure to abametapir appears to decrease with increasing age. The median Tmax of abemetapir is 0.57 - 1.54 hours. Following topical administration, benzyl alcohol was found in detectable quantities in the serum of 7 out of 39 pediatric patients. The Cmax of benzyl alcohol in these subjects ranged from 0.52 to 3.57 μg/mL. The predominant circulating metabolite of abemetapir (abemtapir carboxylate) is eliminated slowly from the circulation and is therefore found at higher serum concentrations than its parent drug - based on data collected for 72 hours post-administration, the ratios of serum Cmax and AUC0-72h between abametapir and abametapir carboxylate were approximately 30 and 250, respectively.
The clearance and excretion of abametapir has not been examined in patients.
Data regarding the volume of distribution of abametapir are not available.

Metabolism Metabolites

The biotransformation of abametapir is extensive and primarily mediated by CYP1A2. It is metabolized first to abametapir hydroxyl and then further to abametapir carboxyl - the latter is cleared slowly from the plasma, resulting in higher systemic concentrations than that of the parent drug. _In vitro_ studies suggest that abametapir carboxyl may act as an inhibitor of CYP3A4, CYP2B6, and CYP1A2, particularly at the relatively high and prolonged concentrations observed following topical administration of abametapir.

Wikipedia

Abametapir

Biological Half Life

The elimination half-lives of abametapir and its metabolites have not been well-characterized, but the estimated half-life of abametapir carboxyl is 71 ± 40 hours (or longer) in adults.

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023
Bowles VM, Yoon KS, Barker SC, Tran C, Rhodes C, Clark MJ: Ovicidal Efficacy of Abametapir Against Eggs of Human Head and Body Lice (Anoplura: Pediculidae). J Med Entomol. 2017 Jan;54(1):167-172. doi: 10.1093/jme/tjw132. Epub 2016 Aug 21. [PMID:28082644]
Bowles VM, Hanegraaf S, Ahveninen T, Sidgiddi S, Allenby K, Alsop H: Effect of a New Head Lice Treatment, Abametapir Lotion, 0.74%, on Louse Eggs: A Randomized, Double-Blind Study. Glob Pediatr Health. 2019 Feb 22;6:2333794X19831295. doi: 10.1177/2333794X19831295. eCollection 2019. [PMID:30828591]
Gunning K, Kiraly B, Pippitt K: Lice and Scabies: Treatment Update. Am Fam Physician. 2019 May 15;99(10):635-642. [PMID:31083883]
FDA Approved Drug Products: Xeglyze (Abametapir) topical lotion
BioVision: Abametapir SDS
BusinessWire: Dr. Reddy's Laboratories received approval of XEGLYZE™ (abametapir) lotion, 0.74%, in the U.S.

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